molecular formula C23H18N2O4 B2474484 (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide CAS No. 732266-12-5

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide

Cat. No.: B2474484
CAS No.: 732266-12-5
M. Wt: 386.407
InChI Key: LSXNRUPPHFUTNI-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes cyano, hydroxy, methoxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with cyanoacetamide in the presence of a base to form the corresponding cyanoacrylamide intermediate. This intermediate is then reacted with 2-phenoxyaniline under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of 3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide.

    Reduction: Formation of 2-amino-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate.

Biology

This compound has potential applications in the development of pharmaceuticals due to its structural features that may interact with biological targets. It can be used in the design of enzyme inhibitors or receptor modulators.

Medicine

Research is ongoing to explore the therapeutic potential of this compound in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure can impart desirable properties to the final products.

Mechanism of Action

The mechanism by which (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-cyano-3-(4-hydroxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide
  • (E)-2-cyano-3-(3-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide
  • (E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(4-phenoxyphenyl)prop-2-enamide

Uniqueness

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-2-cyano-3-(3-hydroxy-4-methoxyphenyl)-N-(2-phenoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-28-22-12-11-16(14-20(22)26)13-17(15-24)23(27)25-19-9-5-6-10-21(19)29-18-7-3-2-4-8-18/h2-14,26H,1H3,(H,25,27)/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXNRUPPHFUTNI-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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